Cas no 1804409-47-9 (3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)-)
3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)-
- 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
-
- Inchi: 1S/C7H3F4NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14)
- InChI Key: UPGCRSBVVACVKN-UHFFFAOYSA-N
- SMILES: C1=NC=C(F)C(C(F)(F)F)=C1C(O)=O
Experimental Properties
- Density: 1.573±0.06 g/cm3(Predicted)
- Boiling Point: 282.4±40.0 °C(Predicted)
- pka: 2.18±0.36(Predicted)
3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20938399-1g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-20938399-5g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| Enamine | EN300-20938399-10g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95% | 10g |
$4236.0 | 2023-09-16 | |
| Enamine | EN300-20938399-0.05g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 0.05g |
$229.0 | 2025-02-20 | |
| Enamine | EN300-20938399-0.1g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 0.1g |
$342.0 | 2025-02-20 | |
| Enamine | EN300-20938399-0.25g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 0.25g |
$487.0 | 2025-02-20 | |
| Enamine | EN300-20938399-0.5g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 0.5g |
$768.0 | 2025-02-20 | |
| Enamine | EN300-20938399-1.0g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 1.0g |
$986.0 | 2025-02-20 | |
| Enamine | EN300-20938399-2.5g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 2.5g |
$1931.0 | 2025-02-20 | |
| Enamine | EN300-20938399-5.0g |
5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1804409-47-9 | 95.0% | 5.0g |
$2858.0 | 2025-02-20 |
3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)-
Introduction to 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- (CAS No. 1804409-47-9)
3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number 1804409-47-9, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for drug discovery and development. The presence of both fluorine and trifluoromethyl substituents in its structure imparts unique electronic and steric properties, which can influence its reactivity, solubility, and metabolic stability.
The structural features of 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- make it an attractive candidate for further investigation. The 5-fluoro group introduces a fluorine atom at the fifth position of the pyridine ring, while the 4-(trifluoromethyl) group adds a trifluoromethyl moiety at the fourth position. These substituents are known to enhance the binding affinity of molecules to biological targets, thereby improving their pharmacological efficacy. Additionally, the carboxylic acid functionality at the third position provides a site for further chemical modifications, allowing for the synthesis of more complex derivatives.
In recent years, there has been a growing interest in fluorinated pyridines due to their role in developing novel therapeutic agents. The fluoro and trifluoromethyl groups are particularly important in medicinal chemistry because they can modulate the pharmacokinetic properties of drugs, including their bioavailability, metabolic clearance, and target specificity. For instance, fluorine atoms can increase the lipophilicity of a molecule, making it more permeable to biological membranes, while trifluoromethyl groups can enhance binding interactions with enzymes and receptors.
Several studies have highlighted the potential of 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- in addressing various therapeutic challenges. One notable area of research is its application in anticancer drug development. Pyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The fluorinated analogs of these compounds often exhibit improved potency and selectivity compared to their non-fluorinated counterparts. For example, recent studies have demonstrated that pyridine-based inhibitors can disrupt signaling pathways critical for cancer cell survival and proliferation.
Another significant application of 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- is in the field of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. Fluorinated pyridines have been investigated as potential candidates due to their ability to interfere with bacterial cell wall synthesis and other vital processes. Preliminary studies suggest that compounds containing both fluoro and trifluoromethyl groups can exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
The agrochemical sector has also benefited from the exploration of fluorinated pyridines. These compounds have been incorporated into herbicides, fungicides, and insecticides due to their enhanced efficacy and environmental stability. The 5-fluoro and 4-(trifluoromethyl) substituents contribute to the bioactivity of these agrochemicals by improving their binding affinity to target enzymes in pests and weeds. This has led to the development of more effective crop protection agents that require lower application rates while maintaining high levels of pest control.
The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions at the fluorinated pyridine ring followed by carboxylation at the third position. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups into the molecule. These synthetic strategies ensure that researchers can access high-quality starting materials for further derivatization and biological testing.
In conclusion,3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)- (CAS No. 1804409-47-9) represents a promising compound with diverse applications in pharmaceuticals, agrochemicals, and other industries. Its unique structural features make it an excellent scaffold for developing novel bioactive molecules with improved pharmacological properties. As research continues to uncover new therapeutic targets and applications,fluoro- and trifluoromethyl-substituted pyridines are likely to play an increasingly important role in addressing global health challenges.
1804409-47-9 (3-Pyridinecarboxylic acid, 5-fluoro-4-(trifluoromethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)